

BAY-728: A Comparative Analysis of a USP21 Negative Control

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Compound of Interest

Compound Name: BAY-728
Cat. No.: B15584779

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For researchers, scientists, and drug development professionals, understanding the specificity and potency of molecular probes is paramount. This guide provides a detailed comparison of **BAY-728**, a negative control compound, with its active enantiomer, BAY-805, a potent and selective inhibitor of Ubiquitin-Specific Protease 21 (USP21). The data presented herein is essential for the accurate interpretation of experimental results involving the modulation of the USP21 signaling pathway.

Performance Comparison: BAY-728 vs. BAY-805

BAY-728 is the less potent enantiomer of BAY-805 and serves as an ideal negative control for experiments investigating the effects of USP21 inhibition.^{[1][2]} The following tables summarize the quantitative data comparing the in vitro and cellular activities of these two compounds.

Compound	Target	Assay Type	IC50 (nM)	Reference
BAY-805	hUSP21	HTRF	6	[3][4]
hUSP21	Ub-Rhodamine	2	[3][4]	
BAY-728	hUSP21	HTRF	12600	[4]
hUSP21	Ub-Rhodamine	16200	[4]	
hUSP2	Ub-Rhodamine	>25000	[4]	

Table 1: Biochemical Potency. This table clearly demonstrates the significant difference in inhibitory activity between BAY-805 and **BAY-728** against human USP21 (hUSP21). BAY-805 exhibits low nanomolar potency, while **BAY-728** is several orders of magnitude less active.[4]

Compound	Parameter	Value (nM)	Reference
BAY-805	SPR Kd	2.2	[4]
BAY-728	SPR Kd	8686	[4]

Table 2: Binding Affinity. Surface Plasmon Resonance (SPR) data corroborates the biochemical potency findings, showing a much higher binding affinity of BAY-805 to USP21 compared to **BAY-728**.

Compound	Assay	EC50 (nM)	Reference
BAY-805	NF-κB Activation	17	[3][4]
HiBiT CETSA	95	[5][6]	
BAY-728	NF-κB Activation	>10000	[4]

Table 3: Cellular Activity and Target Engagement. In cellular assays, BAY-805 effectively induces NF-κB activation and demonstrates target engagement at nanomolar concentrations. [3][4][5][6] In contrast, **BAY-728** shows no significant activity at concentrations up to 10 μM.[4]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and data interpretation.

hUSP21 HTRF (Homogeneous Time-Resolved Fluorescence) Assay: This assay measures the inhibition of USP21's deubiquitinating activity. The assay is performed in the absence of the enzyme to identify and eliminate false positives caused by compound interference with the assay format.^[1]

Ubiquitin-Rhodamine 110 Assay: This is another fluorescence-based deubiquitination activity assay used as an orthogonal method to confirm hits from primary screens.^[1]

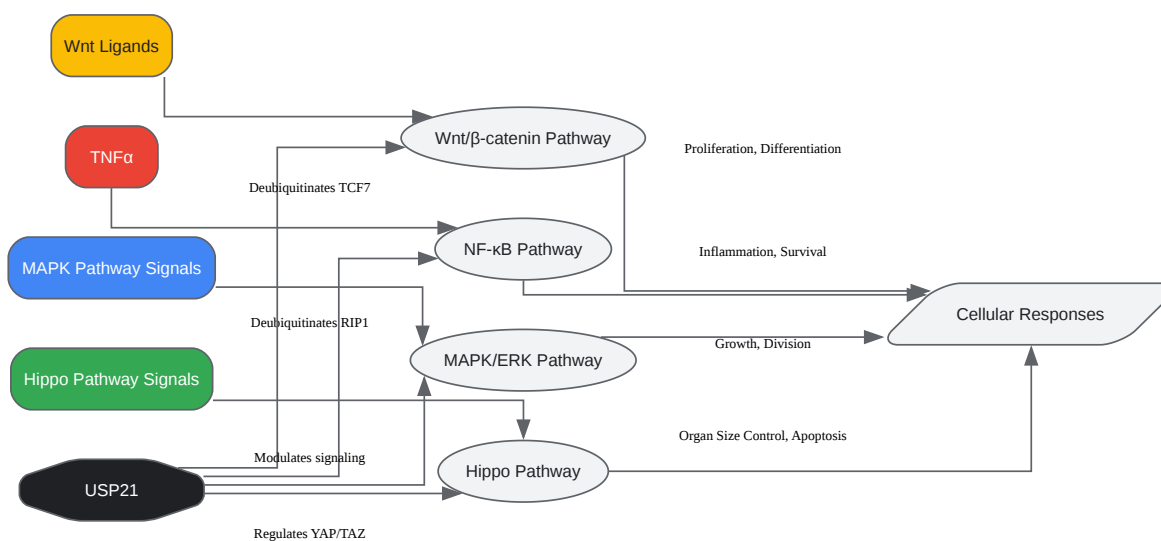
Surface Plasmon Resonance (SPR): This technique is used to measure the binding affinity (Kd) between the compound and the target protein in real-time. For BAY-805 and **BAY-728**, a multi-cycle protocol was used with a contact time of 60 seconds, a flow rate of 30 μ L/min, and a dissociation time of 200 seconds. Binding constants were calculated assuming a 1:1 binding model.^{[1][7]}

Cellular Thermal Shift Assay (CETSA) with HiBiT: This method assesses target engagement in a cellular context by measuring the thermal stabilization of the target protein upon compound binding. HEK293T cells transfected with HiBiT constructs are treated with the compound for 1 hour at 37°C, followed by heating for 3 minutes at various temperatures. The luciferase signal is then measured to determine the degree of protein stabilization.^{[1][4]}

NF- κ B Reporter Assay: This cellular assay is used to determine the functional consequence of USP21 inhibition. BAY-805 has been shown to induce NF- κ B activation, while **BAY-728** does not.^{[3][4]}

Signaling Pathways and Experimental Workflow

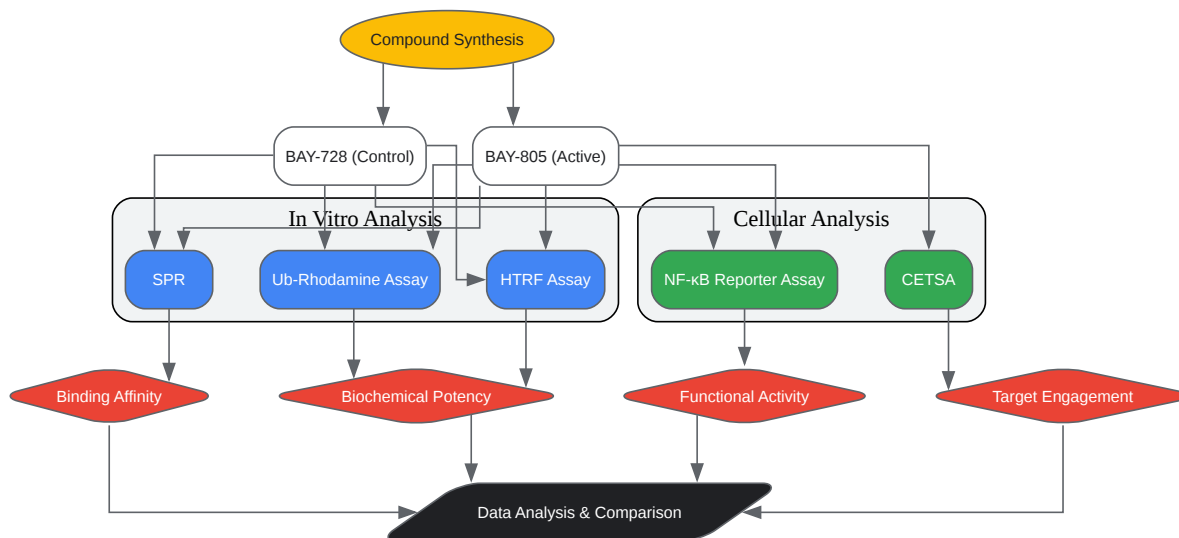
USP21 is a deubiquitinating enzyme that plays a regulatory role in several key signaling pathways implicated in cancer and other diseases.^[8]



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Caption: USP21 modulates multiple signaling pathways.

This diagram illustrates the central role of USP21 in regulating the NF-κB, Wnt/β-catenin, Hippo, and MAPK/ERK signaling pathways through its deubiquitinating activity on key protein substrates within these cascades.[8][9][10]



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